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Compound of Interest

Compound Name: Brown FK

Cat. No.: B1215824

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regulatory history and
toxicological profile of the food additive Brown FK (E154). Brown FK is a synthetic brown
mixture composed of six distinct azo dyes, supplemented with sodium chloride and/or sodium
sulfate. Historically, it was utilized to impart a stable, healthy-looking color to smoked and cured
fish, such as kippers, and some meat products, as the color did not fade or leach during
cooking. However, significant concerns regarding its safety, arising from toxicological studies
and inadequate data, have led to its prohibition in numerous countries and a re-evaluation of its
status where it was once permitted.

Regulatory Status and History

The regulatory journey of Brown FK has been marked by a progressive tightening of
restrictions globally, culminating in its prohibition in most developed nations. Key regulatory
bodies, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the
European Food Safety Authority (EFSA), have played a pivotal role in assessing its safety.

Initially, the Scientific Committee for Food (SCF) of the European Union established an
Acceptable Daily Intake (ADI) of 0.15 mg/kg body weight (bw)/day in 1983.[1] JECFA had also
set a temporary ADI of 0.075 mg/kg bw/day.[1] However, JECFA later withdrew this temporary
ADI in 1987, citing inadequate toxicological data.[1][2]
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A significant turning point in the European Union was the 2010 re-evaluation by the EFSA
Panel on Food Additives and Nutrient Sources added to Food (ANS). The Panel concluded that
it could not determine the safety of Brown FK due to deficiencies in the available toxicity
database.[1] Specifically, the Panel noted uncertainties surrounding the No-Observed-Adverse-
Effect Levels (NOAELS) from chronic toxicity and carcinogenicity studies in rats and the lack of
histopathological examination of lower dose groups in one of the key studies.[1] Consequently,
Brown FK was not included in the Union list of approved food additives.[3][4]

As a result, Brown FK is not approved for use in the European Union, Australia, Austria,
Canada, the United States, Japan, Switzerland, New Zealand, Norway, and Russia.[3][4] Its
use was previously permitted in the UK and Irish Republic for coloring kippers.[5]

Toxicological Profile and Safety Assessment

The safety concerns surrounding Brown FK stem from its nature as an azo dye and the
toxicological effects observed in animal studies. The primary metabolic pathway for azo dyes
involves azo-reductive fission by the gut microbiota, which breaks the azo bonds (R1-N=N-Rz)
to form aromatic amines.[1][6] Some of these metabolites have been shown to be potentially
carcinogenic.[5]

Quantitative Toxicological Data

A number of toxicological studies have been conducted on Brown FK in various animal
models. The key quantitative data from these studies are summarized in the tables below.

Table 1: No-Observed-Adverse-Effect Levels (NOAELSs) from Animal Studies
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Equivalent to Key Effects
Species Study Duration NOAEL (mglkg Observed at
bw/day) Higher Doses

Reduced growth
and food
utilization,

o increased organ

Mouse 80 weeks 0.0125% in diet 19 _

weights,
myocardial
fibrosis, pigment

deposition.[6][7]

Increased
splenic weight,
o hepatic
Rat 2 years 0.03% in diet 15
granulomata,
pigment

deposition.[6][7]

Myocardial
changes and

Rat 150 days 0.1% in diet - lipofuscin
deposits at 1.0%
level.[6]

Widespread
lipofuscin
) deposition at all
Pig 24 weeks - -
dose levels (100,
250, and 500

mg/kg/day).[6]

Table 2: Estimated Dietary Exposure to Brown FK (EFSA, 2010)
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. Mean Exposure (mg/kg 95th Percentile Exposure
Population Group
bwiday) (mglkg bwiday)
European Children 0.03-0.07 0.03-0.14
European Adults 0.002 - 0.07 0.007 - 0.14

Source: EFSA Journal (2010)[1]

Key Toxicological Findings

Carcinogenicity: Long-term studies in mice revealed the production of hepatic nodules.[7]
However, other long-term studies in rats and mice did not find evidence of a carcinogenic
effect at the doses tested.[6]

Cardiotoxicity: Some metabolites of Brown FK have been found to be cardiotoxic.[7] Studies
in rats demonstrated degenerative heart lesions after oral administration.[6]

Genotoxicity: One sample of Brown FK was found to be mutagenic in the absence of
metabolic activation in a bacterial assay.[6] Two of its major components, 2,4-diamino-5-(p-
sulfophenylazo)toluene and 1,3-diamino-4-(p-sulfo-phenylazo)benzene, were mutagenic
after metabolic activation.[6]

Pigment Deposition: A consistent finding across several studies was the deposition of
pigment (lipofuscin) in various organs, including the heart, liver, and thyroid, particularly at
higher dose levels.[6]

Experimental Protocols

Detailed, step-by-step experimental protocols for the pivotal historical toxicological studies on

Brown FK are not readily available in the public domain. However, based on the descriptions in

the evaluation reports by JECFA and EFSA, the general methodologies can be outlined.

General Methodology for a Chronic
Toxicity/Carcinogenicity Study in Rats (as inferred from
evaluation summaries)

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.semanticscholar.org/paper/Toxicological-significance-of-azo-dye-metabolism-by-Feng-Cerniglia/eab750d34eaa127ab53c811461d7576b91e8aa64
https://www.researchgate.net/publication/269792021_Toxicological_significance_of_azo_dye_metabolism_by_human_intestinal_microbiota
https://pubmed.ncbi.nlm.nih.gov/37769703/
https://www.benchchem.com/product/b1215824?utm_src=pdf-body
https://www.researchgate.net/publication/269792021_Toxicological_significance_of_azo_dye_metabolism_by_human_intestinal_microbiota
https://pubmed.ncbi.nlm.nih.gov/37769703/
https://www.benchchem.com/product/b1215824?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/37769703/
https://pubmed.ncbi.nlm.nih.gov/37769703/
https://pubmed.ncbi.nlm.nih.gov/37769703/
https://www.benchchem.com/product/b1215824?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Test Animals: Groups of weanling rats (e.g., Colworth Wistar strain) of both sexes are used.
A typical study might involve groups of 32 male and 36 female rats.[6]

Diet Preparation: The test substance, Brown FK, is incorporated into a synthetic diet at
various concentrations (e.g., 0%, 0.01%, 0.03%, 0.06%, 0.1%, and 0.5%).[6] The control
group receives the same diet without the additive.

Administration: The animals have access to their respective diets and water ad libitum for the
duration of the study (e.g., two years).[6]

Observations:
o Clinical Signs: Animals are observed daily for any signs of toxicity, morbidity, and mortality.

o Body Weight and Food Consumption: Body weight and food consumption are recorded
weekly for an initial period (e.g., 13 weeks) and then at regular intervals thereatfter.

o Haematology and Clinical Chemistry: Blood samples are collected at specified intervals
(e.g., 6, 12, 18, and 24 months) for analysis of haematological and clinical chemistry
parameters.

Pathology:

o Gross Necropsy: All animals (including those that die or are euthanized during the study)
undergo a complete gross necropsy. The appearance of all organs and tissues is
recorded.

o Organ Weights: The weights of major organs (e.g., liver, kidneys, spleen, heart, brain,
testes) are recorded.

o Histopathology: A comprehensive set of tissues from all animals in the control and highest
dose groups is examined microscopically. Tissues from lower dose groups showing
treatment-related effects are also examined. A noted deficiency in some Brown FK
studies was the failure to conduct histopathological examinations on the lower dose
groups.[1]
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» Data Analysis: Statistical methods are used to analyze the data for treatment-related effects.
The NOAEL is determined as the highest dose at which no statistically significant adverse
effects are observed.

Visualizations
Metabolic Pathway of Brown FK

The primary metabolic fate of Brown FK in the gastrointestinal tract is the reductive cleavage
of its azo bonds by the gut microbiota. This process breaks down the complex dye molecules
into smaller aromatic amines.
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Click to download full resolution via product page

Caption: Metabolic breakdown of Brown FK in the gut.

Regulatory Assessment Workflow for a Food Additive

The regulatory history of Brown FK exemplifies the rigorous, multi-step process that food
additives undergo for safety assessment.
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Caption: Food additive regulatory assessment workflow.

Conclusion

The regulatory history of Brown FK serves as a case study in the evolving understanding of
food additive safety and the importance of a robust toxicological database. While once used to
enhance the appearance of certain food products, the inability to definitively conclude on its
safety, due to data deficiencies and concerning findings in toxicological studies, has led to its
widespread prohibition. For researchers and professionals in drug development, the story of
Brown FK underscores the critical need for comprehensive safety assessments, including
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long-term toxicity, carcinogenicity, and genotoxicity studies, and the ongoing role of regulatory
bodies in protecting public health through rigorous scientific evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1215824?utm_src=pdf-custom-synthesis
https://www.semanticscholar.org/paper/Toxicological-significance-of-azo-dye-metabolism-by-Feng-Cerniglia/eab750d34eaa127ab53c811461d7576b91e8aa64
https://www.semanticscholar.org/paper/Toxicological-significance-of-azo-dye-metabolism-by-Feng-Cerniglia/eab750d34eaa127ab53c811461d7576b91e8aa64
https://publications.iarc.who.int/_publications/media/download/2651/a854eec90a34f896e54ce2afc1b6dce29c54249f.pdf
https://www.researchgate.net/publication/51895339_Toxicological_significance_of_azo_dye_metabolism_by_human_intestinal_microbiota
https://pubmed.ncbi.nlm.nih.gov/3653448/
https://pubmed.ncbi.nlm.nih.gov/3653448/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5870118/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5870118/
https://pubmed.ncbi.nlm.nih.gov/37769703/
https://pubmed.ncbi.nlm.nih.gov/37769703/
https://www.researchgate.net/publication/269792021_Toxicological_significance_of_azo_dye_metabolism_by_human_intestinal_microbiota
https://www.benchchem.com/product/b1215824#regulatory-history-of-brown-fk-as-a-food-additive
https://www.benchchem.com/product/b1215824#regulatory-history-of-brown-fk-as-a-food-additive
https://www.benchchem.com/product/b1215824#regulatory-history-of-brown-fk-as-a-food-additive
https://www.benchchem.com/product/b1215824#regulatory-history-of-brown-fk-as-a-food-additive
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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